![molecular formula C13H16N2O2S2 B2897631 1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea CAS No. 2097871-97-9](/img/structure/B2897631.png)
1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .
Synthesis Analysis
2,2’-Bithiophene can be prepared by cross-coupling starting from 2-halo thiophenes . In a study, 2,2’-Bithiophene and thieno [3,2- b ]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions .Molecular Structure Analysis
The molecular structure of 2,2’-Bithiophene shows that the two rings are coplanar . This is unlike the situation for biphenyl .Chemical Reactions Analysis
In a study, 2,2’-Bithiophene derivatives were coupled efficiently with cyclohexylmagnesium bromide in the presence of iron, nickel, and palladium as catalysts under optimized mild reaction conditions .Physical And Chemical Properties Analysis
2,2’-Bithiophene is a colorless solid with a density of 1.44 g/cm3 . It has a melting point of 31.1 °C and a boiling point of 260 °C .科学的研究の応用
Organic Electronics
The bithiophene unit is a critical component in the field of organic electronics due to its excellent electrical properties and stability. “1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea” can be utilized in the development of organic field-effect transistors (OFETs) , which are essential for creating flexible and low-cost electronic devices . The compound’s structure allows for fine-tuning of the electronic properties, making it suitable for various applications within this field.
Photovoltaic Materials
In the realm of solar energy, bithiophene derivatives are known for their use in organic photovoltaic cells (OPVs) . The compound could serve as a donor material in OPVs, contributing to the absorption of sunlight and the conversion of solar energy into electricity. Its molecular structure can be engineered to optimize light absorption and charge transport .
Organic Light-Emitting Diodes (OLEDs)
Bithiophene derivatives are also significant in the production of OLEDs. The compound’s ability to emit light when an electric current is applied makes it a potential candidate for use in OLED technology, which is used in displays for smartphones, TVs, and other devices. Its chemical structure can be modified to change the color and efficiency of the emitted light .
Catalysis
The bithiophene moiety can act as a ligand in catalytic systems. “1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea” may find applications in catalysis, where it can facilitate various chemical reactions, including coupling and cycloaddition, by stabilizing the transition state and lowering activation energies .
Sensors
Due to its electronic properties, the compound can be used in the development of chemical sensors. Bithiophene-based sensors are capable of detecting various substances due to their sensitivity to changes in the environment, which alters their electrical properties. This compound could be tailored to detect specific chemicals or biological markers .
Pharmaceuticals
While not traditionally associated with pharmaceuticals, bithiophene derivatives have potential in this field. The compound’s structure could be explored for drug design, particularly in the development of small-molecule therapeutics that require precise electronic characteristics for their function .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-14-13(17)15-8-9(16)10-5-6-12(19-10)11-4-3-7-18-11/h3-7,9,16H,2,8H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVTJCLBNAKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)
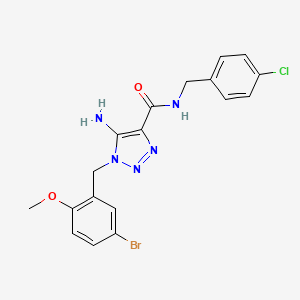

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)

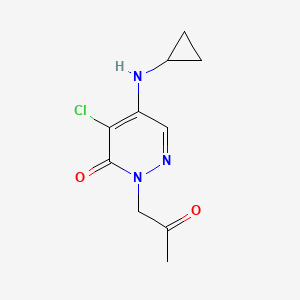
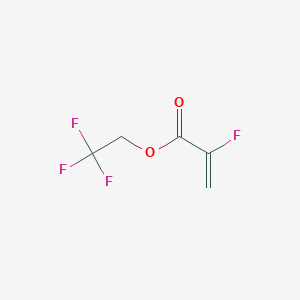
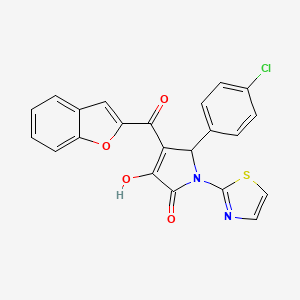
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

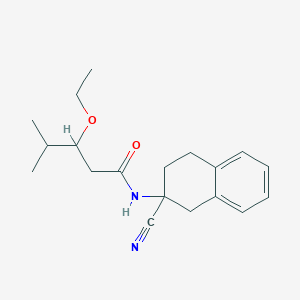
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)